molecular formula C28H27N5O4S B2802315 N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide CAS No. 443353-79-5

N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide

Cat. No. B2802315
CAS RN: 443353-79-5
M. Wt: 529.62
InChI Key: GQGRRWILSLTBPQ-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and it’s known to interact with a variety of receptors in the body . The compound also contains a quinazolinone moiety, which is a heterocyclic compound. Quinazolinones and their derivatives have been found to exhibit a wide range of biological activities .


Molecular Structure Analysis

The molecular structure of this compound is quite complex, with multiple rings and functional groups. The presence of the piperazine ring and the quinazolinone moiety are notable features. These groups are likely to play a key role in the compound’s biological activity .

Future Directions

The compound’s complex structure and potential biological activity make it an interesting subject for future research. Studies could focus on elucidating its mechanism of action, optimizing its synthesis process, and assessing its safety profile .

Mechanism of Action

Target of Action

The primary target of this compound is the alpha1-adrenergic receptors (α1-AR) . These receptors are a class of G-protein-coupled receptors (GPCRs) and have been associated with numerous neurodegenerative and psychiatric conditions . They are also targets for the endogenous neurotransmitters, catecholamines noradrenaline, and epinephrine .

Mode of Action

The compound shows alpha1-adrenergic affinity in the range from 22 nM to 250 nM This suggests that it binds to the alpha1-adrenergic receptors, potentially leading to their activation or blockade

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to the function of alpha1-adrenergic receptors. These receptors play a crucial role in the contraction of smooth muscles in blood vessels, lower urinary tract, and prostate . Therefore, the compound’s action could potentially affect these pathways and their downstream effects.

Pharmacokinetics

The compound’s absorption, distribution, metabolism, and excretion (ADME) properties have been studied using in silico docking and molecular dynamics simulations . Six compounds, including this one, exhibited an acceptable pharmacokinetic profile for advanced investigation as potential alpha1-adrenergic receptor antagonists . .

Result of Action

Given its affinity for alpha1-adrenergic receptors, it is plausible that it could influence the function of these receptors and thereby affect the contraction of smooth muscles in various parts of the body

properties

IUPAC Name

N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N5O4S/c1-37-24-14-8-7-13-23(24)31-15-17-32(18-16-31)25(34)19-38-28-29-22-12-6-5-11-21(22)27(36)33(28)30-26(35)20-9-3-2-4-10-20/h2-14H,15-19H2,1H3,(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQGRRWILSLTBPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C(=O)CSC3=NC4=CC=CC=C4C(=O)N3NC(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

529.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]benzamide

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